molecular formula C11H24OSi B14646316 Silane, trimethyl[(1-methyleneheptyl)oxy]- CAS No. 55314-45-9

Silane, trimethyl[(1-methyleneheptyl)oxy]-

Cat. No.: B14646316
CAS No.: 55314-45-9
M. Wt: 200.39 g/mol
InChI Key: CYFXOSKUWOFQJC-UHFFFAOYSA-N
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Description

Silane, trimethyl[(1-methyleneheptyl)oxy]- is a chemical compound with the molecular formula C11H24OSi. It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen and/or organic groups. This compound is known for its unique structure, which includes a trimethylsilyl group and a methyleneheptyl group connected via an oxygen atom .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, trimethyl[(1-methyleneheptyl)oxy]- can be achieved through various methods. One common approach involves the reaction of trimethylsilyl chloride with 1-methyleneheptanol in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane compound .

Industrial Production Methods

Industrial production of Silane, trimethyl[(1-methyleneheptyl)oxy]- often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

Silane, trimethyl[(1-methyleneheptyl)oxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields silanols or siloxanes, while reduction can produce simpler silanes .

Scientific Research Applications

Silane, trimethyl[(1-methyleneheptyl)oxy]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Silane, trimethyl[(1-methyleneheptyl)oxy]- involves its ability to form stable bonds with other molecules. The trimethylsilyl group provides steric protection, while the methyleneheptyl group offers flexibility and reactivity. This combination allows the compound to interact with various molecular targets and pathways, making it useful in a wide range of applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Silane, trimethyl[(1-methyleneheptyl)oxy]- is unique due to its combination of a trimethylsilyl group and a methyleneheptyl group, which provides a balance of stability and reactivity. This makes it particularly useful in applications requiring both properties .

Properties

CAS No.

55314-45-9

Molecular Formula

C11H24OSi

Molecular Weight

200.39 g/mol

IUPAC Name

trimethyl(oct-1-en-2-yloxy)silane

InChI

InChI=1S/C11H24OSi/c1-6-7-8-9-10-11(2)12-13(3,4)5/h2,6-10H2,1,3-5H3

InChI Key

CYFXOSKUWOFQJC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=C)O[Si](C)(C)C

Origin of Product

United States

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